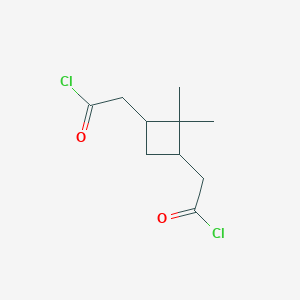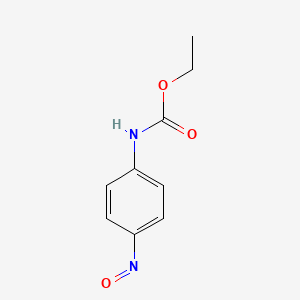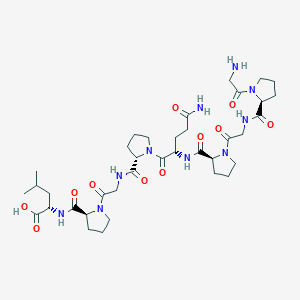
2,2'-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride is a chemical compound known for its unique structure and reactivity. It features a cyclobutane ring with two acetyl chloride groups attached to it, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride typically involves the reaction of 2,2-dimethylcyclobutane-1,3-diol with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2,2-dimethylcyclobutane-1,3-diol.
Reagent: Thionyl chloride (SOCl₂).
Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2-dimethylcyclobutane-1,3-diol and hydrochloric acid.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution: Various substituted cyclobutane derivatives.
Hydrolysis: 2,2-dimethylcyclobutane-1,3-diol and hydrochloric acid.
Reduction: Reduced alcohols or other derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride involves its reactivity with various nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or hydrolysis. The compound’s unique structure allows it to interact with different molecular entities, leading to diverse chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylcyclobutane-1,3-diol: A precursor in the synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride.
Dimethyl 2,2’-(2,4-diphenylcyclobutane-1,3-diyl)diacetate: Another cyclobutane derivative with different substituents.
Uniqueness
This detailed article provides a comprehensive overview of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
193811-34-6 |
|---|---|
Molekularformel |
C10H14Cl2O2 |
Molekulargewicht |
237.12 g/mol |
IUPAC-Name |
2-[3-(2-chloro-2-oxoethyl)-2,2-dimethylcyclobutyl]acetyl chloride |
InChI |
InChI=1S/C10H14Cl2O2/c1-10(2)6(4-8(11)13)3-7(10)5-9(12)14/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
VIVDDABWEZKJEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC1CC(=O)Cl)CC(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)




![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)

![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
